molecular formula C11H14BrClN2O2 B1389945 Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate CAS No. 1142192-48-0

Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate

Cat. No. B1389945
CAS RN: 1142192-48-0
M. Wt: 321.6 g/mol
InChI Key: ZPJUAFUDQXGVRA-UHFFFAOYSA-N
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Description

Tert-butyl (6-bromo-2-chloropyridin-3-yl)-methylcarbamate, also known as 6-bromo-2-chloropyridin-3-ylmethyl tert-butylcarbamate, is a synthetic organic compound that is used in a variety of scientific research applications. It has a wide range of uses in the laboratory, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand for metal ions. This compound has also been used in the synthesis of other compounds, including pharmaceuticals, polymers, and dyes.

Scientific Research Applications

Tert-butyl (Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamateloropyridin-3-yl)-methylcarbamate has a range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand for metal ions. It has also been used in the synthesis of other compounds, including pharmaceuticals, polymers, and dyes.

Mechanism of Action

The mechanism of action of tert-butyl (Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamateloropyridin-3-yl)-methylcarbamate is not fully understood. However, it is believed that the compound acts as a Lewis acid, which can bind to electron-rich substrates and facilitate the formation of new covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl (Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamateloropyridin-3-yl)-methylcarbamate are not well understood. However, it has been shown to have some effects on the metabolism of certain compounds, including the inhibition of the enzyme cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl (Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamateloropyridin-3-yl)-methylcarbamate in laboratory experiments is that it is relatively stable and can be stored for long periods of time. Additionally, it is relatively non-toxic and can be used in a variety of reactions. However, it can be difficult to obtain in large quantities and is not always available commercially.

Future Directions

The future directions for research involving tert-butyl (Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamateloropyridin-3-yl)-methylcarbamate are numerous. Research could focus on further elucidating its mechanism of action, as well as its effects on biochemical and physiological processes. Additionally, further research into its use as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand for metal ions could be beneficial. Finally, research into its use in the synthesis of other compounds, including pharmaceuticals, polymers, and dyes, could also be beneficial.

properties

IUPAC Name

tert-butyl N-[(6-bromo-2-chloropyridin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)14-6-7-4-5-8(12)15-9(7)13/h4-5H,6H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJUAFUDQXGVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101132227
Record name Carbamic acid, N-[(6-bromo-2-chloro-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101132227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate

CAS RN

1142192-48-0
Record name Carbamic acid, N-[(6-bromo-2-chloro-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142192-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(6-bromo-2-chloro-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101132227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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